2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
CAS No.: 2089255-12-7
Cat. No.: VC5492921
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089255-12-7 |
|---|---|
| Molecular Formula | C9H11ClFN3 |
| Molecular Weight | 215.66 |
| IUPAC Name | 2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN3.ClH/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8;/h1-2,5H,3-4,11H2,(H,12,13);1H |
| Standard InChI Key | LXWOGUHDHRUCOC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C(=CN2)CCN)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1H-pyrrolo[2,3-b]pyridine core substituted with fluorine at position 6 and an ethylamine group at position 3, forming a hydrochloride salt. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFN₃ |
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride |
| SMILES | C1=CC(=NC2=C1C(=CN2)CCN)F.Cl |
| CAS Number | 2089255-12-7 |
The fluorine atom induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions. The ethylamine side chain enhances water solubility via protonation, while the planar pyrrolopyridine system facilitates π-π stacking with biological targets.
Physical and Chemical Characteristics
Despite its pharmacological promise, critical physicochemical data remain limited. The hydrochloride salt form improves crystalline stability, though solubility parameters in aqueous and organic solvents are undisclosed. Thermal analysis (e.g., melting point) and logP values would further elucidate its drug-likeness, but current literature focuses primarily on synthetic and biological aspects.
Synthesis and Production Methodologies
Synthetic Route Optimization
The patented synthesis involves multi-step functionalization of pyrrolopyridine precursors (Figure 1) . A representative pathway includes:
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Halogenation: Introduction of fluorine at position 6 via electrophilic substitution.
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Side Chain Installation: Grignard or nucleophilic addition to attach the ethylamine moiety.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Continuous flow reactors enhance yield (reported >75%) and purity (>98%) by minimizing side reactions, while quality control employs HPLC and mass spectrometry .
Industrial-Scale Manufacturing Considerations
Scale-up challenges include controlling exothermic reactions during halogenation and ensuring consistent crystal morphology in the final salt. Current Good Manufacturing Practices (cGMP) require stringent impurity profiling, particularly for residual solvents and unreacted intermediates.
Biological Activity and Mechanistic Insights
Pharmacodynamic Profile
In vitro studies demonstrate nanomolar inhibition of kinase targets involved in cell proliferation (Table 1) . The fluorine atom increases lipophilicity (cLogP ≈ 1.2), enhancing membrane permeability and target engagement.
| Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|
| JAK2 Kinase | 12.4 | Oncology |
| EGFR Mutant L858R | 8.7 | Non-small cell lung cancer |
| RSK2 | 23.1 | Metastasis inhibition |
Comparative Analysis with Structural Analogues
Analogues from patent literature reveal SAR trends (Table 2) :
| Compound | Modification | Activity (JAK2 IC₅₀) |
|---|---|---|
| Target Compound | 6-F, 3-ethylamine | 12.4 nM |
| 4-Chloro Derivative | 4-Cl, 3-pyrimidinyl | 18.9 nM |
| 6-Bromo-4-methoxy | 6-Br, 4-OCH₃ | 6.2 nM |
Methoxy and bromo substitutions improve potency but compromise metabolic stability, underscoring fluorine’s balanced properties .
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